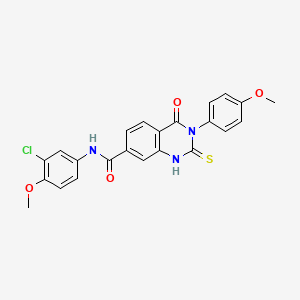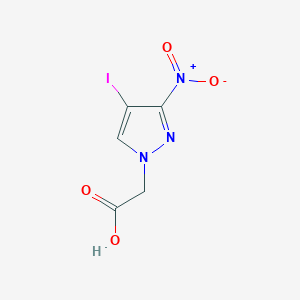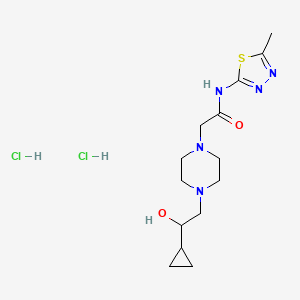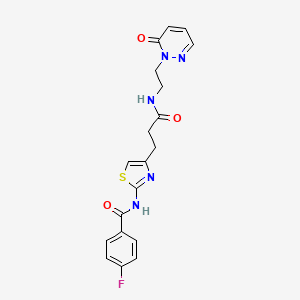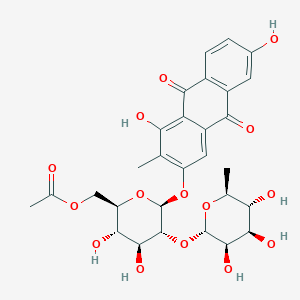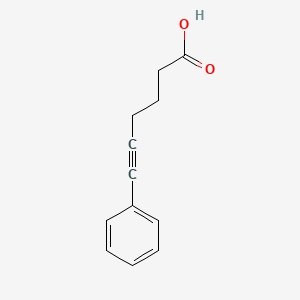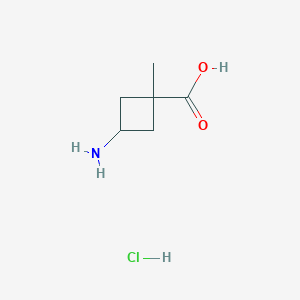
cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride: is a chemical compound with the molecular formula C6H11NO2·HCl. It is a derivative of cyclobutane, featuring an amino group and a carboxylic acid group on the cyclobutane ring. This compound is often used in various scientific research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3-amino-1-methylcyclobutanecarboxylic acid with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an aqueous medium at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated cyclobutane derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms .
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its structural similarity to certain biological molecules .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications .
Mécanisme D'action
The mechanism of action of cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- cis-3-Amino-1-methylcyclobutanecarboxylic acid
- trans-3-Amino-1-methylcyclobutanecarboxylic acid
- 3-Amino-1-methylcyclobutanecarboxylic acid
Uniqueness: cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride is unique due to its specific cis-configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different biological and chemical properties compared to its trans-isomer or other similar compounds .
Propriétés
IUPAC Name |
3-amino-1-methylcyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)2-4(7)3-6;/h4H,2-3,7H2,1H3,(H,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTVVKJYPXKJDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)N)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B2994415.png)
![(2E)-3-[(2-acetylphenyl)amino]-1-{[1,1'-biphenyl]-4-yl}prop-2-en-1-one](/img/structure/B2994416.png)
amino]thiophene-2-carboxylic acid](/img/structure/B2994420.png)
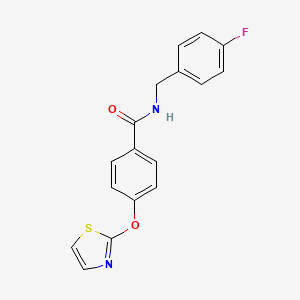
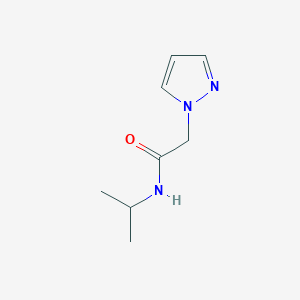
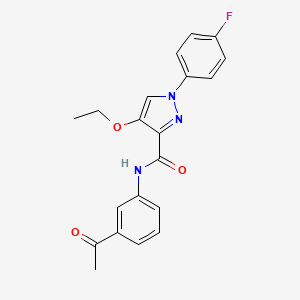
![2-((3-bromobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2994426.png)
![3-(1-(6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2994427.png)
